molecular formula C10H13N3 B3308567 1-(propan-2-yl)-1H-indazol-6-amine CAS No. 938514-13-7

1-(propan-2-yl)-1H-indazol-6-amine

Cat. No.: B3308567
CAS No.: 938514-13-7
M. Wt: 175.23 g/mol
InChI Key: VIIFGRCMHZRVSF-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-indazol-6-amine is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyrazole ring. This specific compound features an isopropyl group attached to the nitrogen atom at the first position and an amine group at the sixth position of the indazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(propan-2-yl)-1H-indazol-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-nitrobenzylamine, the compound can be synthesized via a reduction reaction followed by cyclization. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, followed by cyclization using acidic or basic conditions.

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amine group at the sixth position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Propan-2-yl)-1H-indazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-indazol-6-amine can be compared with other similar compounds, such as:

    1H-indazole: The parent compound without the isopropyl and amine groups.

    1-(Phenyl)-1H-indazole: A derivative with a phenyl group instead of an isopropyl group.

    1-(Propan-2-yl)-1H-indazole-3-carboxamide: A derivative with a carboxamide group at the third position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Properties

IUPAC Name

1-propan-2-ylindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIFGRCMHZRVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938514-13-7
Record name 1-(propan-2-yl)-1H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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